molecular formula C15H16F5NO B2405302 N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2320377-63-5

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2405302
CAS No.: 2320377-63-5
M. Wt: 321.291
InChI Key: NFJOQRVNXJBMAF-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide: is a synthetic organic compound characterized by the presence of both difluorocyclohexyl and trifluoromethylphenyl groups

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

  • Formation of the Difluorocyclohexyl Intermediate

    • Starting with cyclohexane, selective fluorination is carried out to introduce two fluorine atoms at the 4-position, yielding 4,4-difluorocyclohexane.
    • Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
    • Conditions: Typically conducted under controlled temperature and pressure to ensure selective fluorination.
  • Synthesis of the Trifluoromethylphenyl Acetate Intermediate

    • The introduction of the trifluoromethyl group to a phenyl ring is achieved through electrophilic aromatic substitution.
    • Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
    • Conditions: Often requires a catalyst such as copper or silver salts and is conducted under an inert atmosphere.
  • Coupling of Intermediates

    • The difluorocyclohexyl intermediate is coupled with the trifluoromethylphenyl acetate intermediate through an amide bond formation.
    • Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
    • Conditions: Typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Continuous Flow Reactors: Enhancing efficiency and scalability by employing continuous flow chemistry techniques.

    Purification: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.

    • Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
    • Conditions: Typically conducted under acidic or basic conditions at elevated temperatures.
  • Reduction: : Reduction reactions can be used to modify the functional groups or reduce the compound to simpler derivatives.

    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
    • Conditions: Often performed in anhydrous solvents under inert atmosphere.
  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    • Reagents: Nucleophiles or electrophiles such as halides, amines, or alkylating agents.
    • Conditions: Varies depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield carboxylic acids, ketones, or aldehydes.

    Reduction: May yield alcohols, amines, or hydrocarbons.

    Substitution: May yield various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

    Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    N-(4,4-difluorocyclohexyl)-2-(4-methylphenyl)acetamide: Similar structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(4,4-difluorocyclohexyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    N-(4,4-difluorocyclohexyl)-2-(4-fluorophenyl)acetamide:

The uniqueness of this compound lies in its specific combination of difluorocyclohexyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F5NO/c16-14(17)7-5-12(6-8-14)21-13(22)9-10-1-3-11(4-2-10)15(18,19)20/h1-4,12H,5-9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJOQRVNXJBMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC=C(C=C2)C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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